Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 374930-88-8 . Its molecular formula is C13H19BrN4O2 . It is a solid substance .
Synthesis Analysis
The synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate has been reported in the literature . The compound was characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques .Molecular Structure Analysis
The molecular structure of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate was evaluated using X-ray diffraction (XRD) . The molecular structure was optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was also compared with the crystal structure determined using single-crystal (XRD), and the results were consistent .Physical And Chemical Properties Analysis
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a solid substance . It has a molecular weight of 343.22 g/mol . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Intermediate for Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib, which is used in targeted cancer therapies .
Research and Development
It is available for purchase by research institutions for use in experimental and developmental applications, indicating its role in various scientific studies .
Synthesis and Characterization
Researchers utilize this compound in the synthesis and characterization of new chemical entities, which may include pharmaceuticals or materials with potential applications .
Safety and Hazards
The safety information for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate” are currently unknown This compound is a relatively new chemical entity and there is limited information available about its biological targets
Biochemical Pathways
The biochemical pathways affected by “Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate” are currently unknown . Understanding the pathways this compound affects would provide insights into its potential therapeutic applications and side effects.
properties
IUPAC Name |
tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCBGXCNXOKVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620006 | |
Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
374930-88-8 | |
Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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